molecular formula C26H34N2O4 B12384761 Akt-IN-21

Akt-IN-21

Katalognummer: B12384761
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: JXLKUIJZOPQMLB-ACCUITESSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Akt-IN-21 is a small molecule inhibitor that targets the serine/threonine kinase known as protein kinase B, also referred to as Akt. This kinase plays a crucial role in various cellular processes, including cell growth, survival, and metabolism. This compound is particularly significant in cancer research due to its ability to inhibit the Akt pathway, which is often dysregulated in various types of cancer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Akt-IN-21 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

    Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the basic framework of the molecule.

    Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.

    Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

    Use of Catalysts: Catalysts may be employed to increase the efficiency and yield of the reactions.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Akt-IN-21 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.

Wissenschaftliche Forschungsanwendungen

Akt-IN-21 has a wide range of applications in scientific research, including:

    Cancer Research: It is used to study the role of the Akt pathway in cancer and to develop potential therapeutic strategies.

    Cell Biology: The compound is employed to investigate cellular processes such as apoptosis, proliferation, and metabolism.

    Drug Development: this compound serves as a lead compound in the development of new drugs targeting the Akt pathway.

    Biochemistry: It is used to study the biochemical mechanisms underlying Akt signaling and its regulation.

Wirkmechanismus

Akt-IN-21 exerts its effects by binding to the active site of the Akt kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of cellular processes such as growth and survival. The molecular targets of this compound include various proteins involved in the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for cell signaling and regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    GSK2110183: An ATP-competitive inhibitor of Akt kinases.

    GSK2141795: Another ATP-competitive inhibitor with similar properties.

    Capivasertib: A clinical Akt inhibitor with distinct pharmacological profiles.

Uniqueness of Akt-IN-21

This compound is unique due to its specific binding affinity and selectivity for the Akt kinase. Unlike some other inhibitors, it has shown effectiveness in various preclinical models, making it a valuable tool in cancer research and drug development.

Eigenschaften

Molekularformel

C26H34N2O4

Molekulargewicht

438.6 g/mol

IUPAC-Name

(E)-1-[4-[2-(diethylamino)ethoxy]-2-hydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C26H34N2O4/c1-6-28(7-2)15-16-32-23-17-24(31-5)25(26(30)21(23)12-10-19(3)4)22(29)13-11-20-9-8-14-27-18-20/h8-11,13-14,17-18,30H,6-7,12,15-16H2,1-5H3/b13-11+

InChI-Schlüssel

JXLKUIJZOPQMLB-ACCUITESSA-N

Isomerische SMILES

CCN(CC)CCOC1=CC(=C(C(=C1CC=C(C)C)O)C(=O)/C=C/C2=CN=CC=C2)OC

Kanonische SMILES

CCN(CC)CCOC1=CC(=C(C(=C1CC=C(C)C)O)C(=O)C=CC2=CN=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.